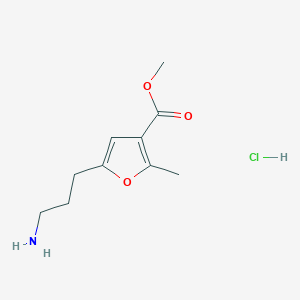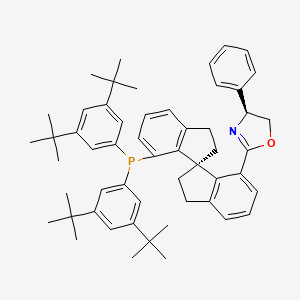
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is a chemical compound with the molecular formula C9H11NO2S . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” involves various functional groups attached to the ring. These groups, such as halo, alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .Molecular Structure Analysis
The molecular weight of “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is 197.25 . More detailed structural information may be available in specialized databases or scientific literature.Chemical Reactions Analysis
The chemical reactivity of compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is influenced by the functional groups attached to the ring. The group at 7 and 8 positions of the ring gave active compounds .Applications De Recherche Scientifique
Synthesis and Material Applications
Antimicrobial Activity of Derivatives : A study by Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities, demonstrating variable degrees of effectiveness. This indicates the potential of such compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Catalytic Applications : Roffe et al. (2016) explored 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives in unsymmetrical NCN′ and PCN pincer palladacycles synthesis, showing good activity and selectivity in catalytic applications. This research underscores the utility of such compounds in catalysis, particularly in the synthesis of complex molecules (Roffe et al., 2016).
Corrosion Inhibition : Yadav et al. (2015) investigated amino acid compounds, including 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, as corrosion inhibitors for steel in HCl solution. Their study demonstrates the potential of these compounds in protecting metals from corrosion, highlighting their importance in material science (Yadav et al., 2015).
Medicinal Chemistry and Drug Design
Antidepressant-like Activity : Sniecikowska et al. (2019) designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited robust antidepressant-like activity and high selectivity, suggesting their potential as promising antidepressant drug candidates (Sniecikowska et al., 2019).
Photocytotoxicity and Cellular Imaging : Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands, exhibiting unprecedented photocytotoxicity in red light. These complexes showed potential for cellular imaging and photodynamic therapy by generating reactive oxygen species (Basu et al., 2014).
Anticonvulsant Agents : A study by Pandey and Srivastava (2011) on novel Schiff bases of 3-aminomethyl pyridine for anticonvulsant activity revealed that several compounds exhibited significant seizures protection. This research contributes to the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Mécanisme D'action
The mechanism of action of compounds related to “(1,1-Dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine” is likely related to their pharmacological activities. For example, they may act as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer agents, KATP channel activators, and AMPA receptor modulators .
Orientations Futures
Propriétés
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-4,8H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWWOKCPCJRTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040041-00-6 |
Source


|
| Record name | (1,1-dioxo-2,3-dihydro-1-benzothiophen-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2936376.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)




![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)
![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)


![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)